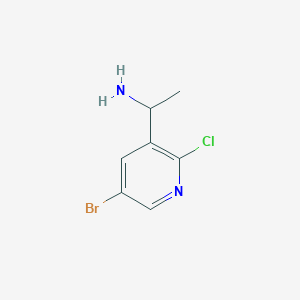
1-(6-Bromo-2-pyridinyl)-2-chloroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromo-2-pyridinyl)-2-chloroethanone is a chemical compound that features a bromine atom attached to a pyridine ring and a chloroethanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2-pyridinyl)-2-chloroethanone typically involves the bromination of 2-pyridinyl ethanone followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the desired substitution on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions: 1-(6-Bromo-2-pyridinyl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohols or amines.
科学的研究の応用
1-(6-Bromo-2-pyridinyl)-2-chloroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism by which 1-(6-Bromo-2-pyridinyl)-2-chloroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling.
類似化合物との比較
- 1-(6-Bromo-2-pyridinyl)piperazine hydrochloride
- 4-Boc-1-(6-bromo-2-pyridyl)piperazine
- 6-Bromo-2,2’-bipyridine
Comparison: 1-(6-Bromo-2-pyridinyl)-2-chloroethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in synthetic and research applications.
特性
分子式 |
C7H5BrClNO |
|---|---|
分子量 |
234.48 g/mol |
IUPAC名 |
1-(6-bromopyridin-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C7H5BrClNO/c8-7-3-1-2-5(10-7)6(11)4-9/h1-3H,4H2 |
InChIキー |
FYWCLVDTWOQVCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Br)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)




![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)


![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)
![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)
